Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-659, is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Mechanism of Action
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate targets several kinases involved in B-cell receptor signaling, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects in B-cell lymphoma cell lines. In addition, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit B-cell receptor signaling and downstream pathways, such as NF-κB and AKT signaling. Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of B-cell receptor signaling and its favorable pharmacokinetic properties. However, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has some limitations, such as its relatively low yield and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds. One direction is the optimization of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate's pharmacological properties, such as its potency, selectivity, and pharmacokinetics. Another direction is the evaluation of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the identification of biomarkers for patient selection and monitoring of treatment response will be important for the clinical development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds.
In conclusion, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a novel small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has shown great potential in treating B-cell malignancies, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds will be important for the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates are prepared from commercially available starting materials, and the coupling reaction is carried out using standard methods of organic synthesis. The yield of Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is typically around 30-40%, and the purity is greater than 95%.
Scientific Research Applications
Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potent inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has demonstrated promising efficacy and safety profiles in patients with relapsed/refractory chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
properties
Molecular Formula |
C19H28N2O3S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O3S/c1-3-24-19(23)17-16-13(2)8-7-9-14(16)25-18(17)20-15(22)12-21-10-5-4-6-11-21/h13H,3-12H2,1-2H3,(H,20,22) |
InChI Key |
XTUUSADQGCCLSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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